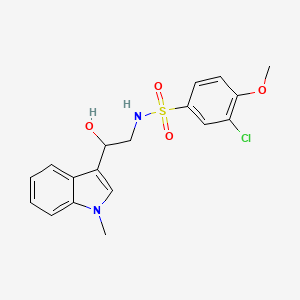
3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide is a complex chemical compound with potential biological activities. Its structure includes an indole moiety, which is frequently associated with various pharmacological effects, particularly in the context of cancer and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound’s molecular formula is C16H18ClN2O4S, with a molecular weight of approximately 366.85 g/mol. The presence of a chloro group, hydroxyl group, and sulfonamide functionality suggests a diverse range of interactions with biological targets.
1. Kinase Inhibition
The indole structure is commonly found in many kinase inhibitors. Research indicates that compounds similar to this compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, studies have shown that indole derivatives can modulate kinase activity, which is crucial in cancer therapy.
2. GPCR Modulation
The aromatic core structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play significant roles in various physiological processes. Investigations into the binding affinity of this compound to specific GPCRs could reveal its utility in treating conditions linked to GPCR dysregulation.
3. Antimicrobial Activity
Given the presence of the indole group, there is a hypothesis that this compound may exhibit antimicrobial properties. Indole derivatives are often explored for their antibacterial and antifungal activities, although further studies are necessary to confirm these effects for this specific compound.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. For example, compounds featuring similar structures have demonstrated significant anti-cancer activity against prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549) cells, with IC50 values indicating potent inhibitory effects .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| DU-145 | 0.054 | Apoptosis via caspase activation |
| HeLa | 0.048 | Cell cycle arrest at G2/M phase |
| A549 | 0.243 | Inhibition of tubulin polymerization |
Case Studies
A notable case study involved the synthesis and evaluation of related sulfanilamide-indole hybrids against gastric carcinoma cell lines (BGC-823 and MGC-803). One hybrid exhibited an IC50 value of 0.4 ± 0.1 µM against MGC-803 cells, suggesting that modifications to the indole structure can enhance anti-cancer efficacy .
Eigenschaften
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-21-11-14(13-5-3-4-6-16(13)21)17(22)10-20-26(23,24)12-7-8-18(25-2)15(19)9-12/h3-9,11,17,20,22H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHHHPUAWBZFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














